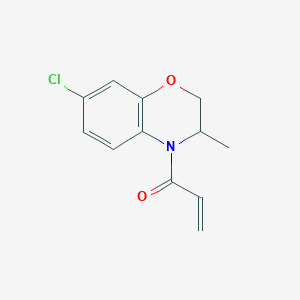

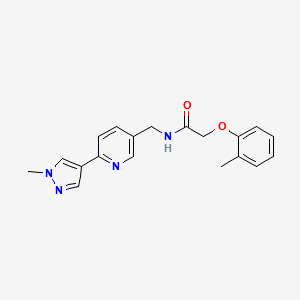

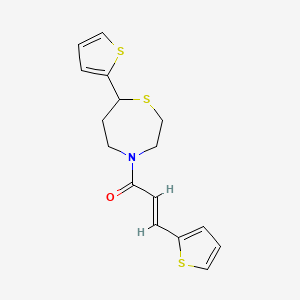

![molecular formula C18H21N3O2S B2873936 (1R,5S)-3-(1H-pyrazol-1-yl)-8-(((E)-styryl)sulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2321352-75-2](/img/structure/B2873936.png)

(1R,5S)-3-(1H-pyrazol-1-yl)-8-(((E)-styryl)sulfonyl)-8-azabicyclo[3.2.1]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

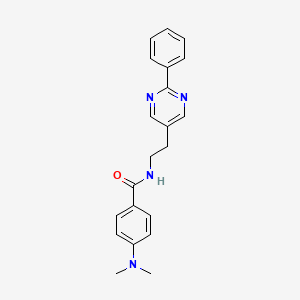

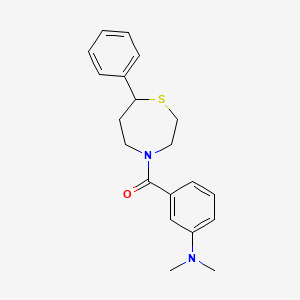

The compound “(1R,5S)-3-(1H-pyrazol-1-yl)-8-(((E)-styryl)sulfonyl)-8-azabicyclo[3.2.1]octane” is a Tyrosine Kinase 2 (TYK2) inhibitor . TYK2 is a member of the JAK kinase family that regulates signal transduction downstream of receptors for the IL-23/IL-12 pathways and type I interferon family, where it pairs with JAK2 or JAK1 .

Synthesis Analysis

The discovery of this ATP-competitive pyrazolopyrazinyl series of TYK2 inhibitors was accomplished through computational and structurally enabled design starting from a known kinase hinge binding motif .Molecular Structure Analysis

The molecular structure of this compound is designed to balance TYK2 potency and selectivity over off-target JAK2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are not explicitly mentioned in the available literature .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available literature .Aplicaciones Científicas De Investigación

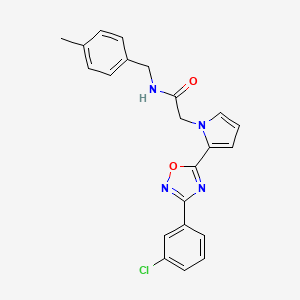

Pyrazole and Pharmacological Properties

Pyrazole is recognized for its significant role within heterocyclic chemistry, which is crucial in organic chemistry and the pharmaceutical industry. Pyrazole derivatives are basic and unsaturated due to the presence of double bonds in their ring structure, making them a key component in many drugs and organic compounds. The pharmacological properties of pyrazole and its derivatives have been extensively researched, highlighting their importance in drug development for their broad spectrum of biological activities (Bhattacharya et al., 2022).

Catalytic Applications

Research into hybrid catalysts, including those involving pyrazole structures, has shown significant potential in synthesizing pharmaceutical precursors. These catalysts are utilized in various synthetic pathways, demonstrating the adaptability and utility of pyrazole-containing compounds in facilitating complex chemical reactions (Parmar et al., 2023).

Analytical Methods for Antioxidant Activity

In the field of food engineering, medicine, and pharmacy, the antioxidant activity of compounds, potentially including pyrazole derivatives, is of major interest. Various analytical methods have been developed to determine the antioxidant capacity, which may apply to studying (1R,5S)-3-(1H-pyrazol-1-yl)-8-(((E)-styryl)sulfonyl)-8-azabicyclo[3.2.1]octane and its analogs (Munteanu & Apetrei, 2021).

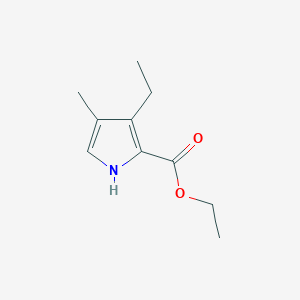

Synthesis of Heterocyclic Systems

The microwave-assisted synthesis technique has proven effective in creating five-membered azaheterocyclic systems, including pyrazole derivatives. This method offers advantages such as reduced reaction times and improved yields, indicating its potential application in synthesizing and researching the targeted compound (Sakhuja et al., 2012).

Chemosensors for Metal Ion Detection

Organic compounds, including those with pyrazole structures, have been applied as chemosensors for detecting metal ions. These compounds' electronic and structural features make them suitable for applications in coordination chemistry, providing a potential research avenue for this compound in environmental, agricultural, and biological samples detection (Al-Saidi & Khan, 2022).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

8-[(E)-2-phenylethenyl]sulfonyl-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c22-24(23,12-9-15-5-2-1-3-6-15)21-16-7-8-17(21)14-18(13-16)20-11-4-10-19-20/h1-6,9-12,16-18H,7-8,13-14H2/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLVMOKOMXEIAU-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2S(=O)(=O)C=CC3=CC=CC=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2CC(CC1N2S(=O)(=O)/C=C/C3=CC=CC=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2873854.png)

![methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B2873857.png)

![2-[(3,4-Dimethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2873860.png)

![N-(2-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2873876.png)